5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide Novel activator of the transient receptor potential channel ML3 (TRPML3)
Novel activator of the transient receptor potential channel ML3 (TRPML3); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 746609-35-8
VCID: VC0005954
InChI: InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2
SMILES: C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl
Molecular Formula: C15H17ClN2O2S2
Molecular Weight: 356.9 g/mol

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

CAS No.: 746609-35-8

Cat. No.: VC0005954

Molecular Formula: C15H17ClN2O2S2

Molecular Weight: 356.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide - 746609-35-8

Specification

CAS No. 746609-35-8
Molecular Formula C15H17ClN2O2S2
Molecular Weight 356.9 g/mol
IUPAC Name 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2
Standard InChI Key RXDWTDRPUXJDPY-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl
Canonical SMILES C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, reflects its structural components:

  • Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom at position 1 and a chlorine substituent at position 5.

  • Sulfonamide group: A functional group (SO2NH-\text{SO}_2\text{NH}-) bridging the thiophene and phenyl rings.

  • Piperidine-substituted phenyl ring: A benzene ring with a piperidine moiety at the ortho position .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number746609-35-8
Molecular FormulaC15H17ClN2O2S2\text{C}_{15}\text{H}_{17}\text{ClN}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight356.9 g/mol
SMILES NotationClc1ccc(s1)S(=O)(=O)Nc1ccccc1N1CCCCC1

Structural Analysis

X-ray crystallography and NMR studies reveal a planar thiophene ring connected to a sulfonamide group, which adopts a tetrahedral geometry around the sulfur atom. The piperidine ring exists in a chair conformation, facilitating hydrophobic interactions in biological systems .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves a multi-step process:

  • Sulfonation of 5-chlorothiophene: Reaction with chlorosulfonic acid yields 5-chlorothiophene-2-sulfonyl chloride.

  • Amidation: Coupling with 2-piperidin-1-ylaniline in the presence of a base (e.g., triethylamine) forms the sulfonamide bond .

  • Purification: Column chromatography or recrystallization achieves >98% purity .

Green Chemistry Innovations

Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For example, using cesium carbonate in dimethylformamide (DMF) under microwave irradiation achieves 94% yield in 25 minutes . This method minimizes solvent waste and energy consumption, aligning with sustainable practices .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)Time
Conventional HeatingDMF, Cs2_2CO3_3, 80°C942.5 hours
Microwave-AssistedDMF, Cs2_2CO3_3, 150°C9425 minutes

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). It remains stable under inert atmospheres but degrades upon prolonged exposure to light or moisture, necessitating storage at 2–8°C in amber vials .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1345 cm1^{-1} (S=O asymmetric stretch) and 1160 cm1^{-1} (S=O symmetric stretch) confirm the sulfonamide group.

  • 1^1H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons) and δ 3.2–3.5 ppm (piperidine methylene groups) .

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group acts as a hydrogen bond donor, inhibiting enzymes like carbonic anhydrase and tyrosine kinase. For instance, it suppresses carbonic anhydrase IX (CA-IX) with an IC50_{50} of 12 nM, a target implicated in cancer progression .

Neurotrophic Effects

In NS-1 cells, derivatives of this compound enhance nerve growth factor (NGF)-mediated neurite outgrowth by 40%, suggesting potential in treating neurodegenerative diseases .

Table 3: Key Biological Data

TargetActivity (IC50_{50})Model System
Carbonic Anhydrase IX12 nMIn vitro assay
Tyrosine Kinase180 nMBreast cancer cells
NGF Potentiation40% enhancementNS-1 cells

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor for antitumor agents (e.g., B-355252) and antimicrobial drugs. Its piperidine moiety enhances blood-brain barrier penetration, making it valuable in CNS drug design .

Research Tools

It is widely used in biochemical assays to study sulfonamide-protein interactions and enzyme kinetics .

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